molecular formula C14H15BrN4O3 B3447593 N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide

N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide

Cat. No.: B3447593
M. Wt: 367.20 g/mol
InChI Key: NKOIZMNRAAQGDI-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide: is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with bromine, methyl, and nitro groups

Properties

IUPAC Name

N-benzyl-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c1-10-13(15)14(19(21)22)16-18(10)9-12(20)17(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOIZMNRAAQGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic substitution reactions to introduce the bromine, methyl, and nitro groups at the desired positions.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with N-benzyl-N-methylacetamide under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The benzyl group can be modified through various electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nitrating agents like nitric acid for nitration.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From various substitution reactions on the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro group suggests possible antimicrobial or anticancer activity, while the pyrazole ring is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the pyrazole ring might engage in hydrogen bonding or π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine.

    N-benzyl-2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, methyl, and nitro groups on the pyrazole ring, along with the benzyl and acetamide functionalities, provides a distinctive set of properties that can be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide

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